molecular formula C18H16ClN3O2S B2765299 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226429-81-7

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2765299
CAS No.: 1226429-81-7
M. Wt: 373.86
InChI Key: JJCNYPOUVDPXED-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

The synthesis of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid.

    Thioether formation: The imidazole derivative is then reacted with thiourea to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is reacted with chloroacetamide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide include:

    2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.

    2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the chlorophenyl group, potentially altering its reactivity and interactions with biological targets.

    2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Contains a phenyl group instead of a methoxyphenyl group, which may influence its electronic properties and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-8-2-12(3-9-15)16-10-21-18(25-11-17(20)23)22(16)14-6-4-13(19)5-7-14/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNYPOUVDPXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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